In-Depth Technical Guide: 2-Cyclopropylbenzo[d]oxazole – Properties, Synthesis, and Applications in Drug Discovery
In-Depth Technical Guide: 2-Cyclopropylbenzo[d]oxazole – Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
2-Cyclopropylbenzo[d]oxazole (IUPAC: 2-cyclopropyl-1,3-benzoxazole) is a privileged heterocyclic scaffold that has garnered significant attention in modern medicinal chemistry and materials science. Characterized by the fusion of an electron-deficient benzoxazole core with a conformationally rigid, sterically demanding cyclopropyl ring, this compound offers unique physicochemical properties. It serves as a critical intermediate in the synthesis of advanced therapeutics, including selective kinase inhibitors for oncology[1] and nuclear receptor agonists for hepatology[2]. This whitepaper provides a comprehensive analysis of its chemical properties, mechanistic synthesis pathways, and field-proven applications.
Physicochemical Properties
The integration of a cyclopropyl group at the C-2 position of the benzoxazole ring significantly alters the molecule's lipophilicity and metabolic stability. The "bent" Walsh orbitals of the cyclopropyl ring impart π -like character, allowing for hyperconjugation with the heteroaromatic system, which enhances binding affinities in target protein pockets[1].
| Property | Value / Description |
| IUPAC Name | 2-cyclopropyl-1,3-benzoxazole |
| CAS Number | 63359-58-0[3] |
| Molecular Formula | C₁₀H₉NO |
| Molecular Weight | 159.19 g/mol |
| Structural Core | Benzoxazole fused with a C-2 cyclopropyl moiety |
| Key Derivatives | 5-Bromo-2-cyclopropylbenzo[d]oxazole (CAS: 915923-17-0)[4]2-cyclopropylbenzo[d]oxazole-7-carboxylate[2] |
| Solubility | Soluble in polar aprotic solvents (DMF, DMSO, DCM, EtOAc); Insoluble in water |
Mechanistic Chemistry and Reactivity
The benzoxazole core is highly susceptible to C-H activation, particularly at the C-5, C-6, and C-7 positions, making it an excellent candidate for late-stage functionalization. The cyclopropyl group at C-2 acts as a steric shield, preventing nucleophilic ring-opening of the oxazole while providing a rigid vector that is highly valued in structure-based drug design[5].
Historically, 2-substituted benzoxazoles were synthesized via the classical condensation of 2-aminophenol with cyclopropanecarboxylic acid derivatives under harsh dehydrating conditions. However, modern catalytic methods have shifted toward the Palladium-Catalyzed Direct Cyclopropylation of the unsubstituted benzoxazole core using iodocyclopropane[6]. This transition metal-catalyzed C-H activation operates via a concerted metalation-deprotonation (CMD) pathway, offering superior atom economy and milder conditions.
Fig 1: Synthesis of 2-Cyclopropylbenzo[d]oxazole and its downstream therapeutic applications.
Standardized Experimental Protocol: Palladium-Catalyzed Direct Cyclopropylation
To ensure scientific integrity and reproducibility, the following protocol details a self-validating workflow for the synthesis of 2-cyclopropylbenzo[d]oxazole via direct C-H functionalization[6].
Objective: High-yield cross-coupling of benzoxazole with iodocyclopropane. Materials: Benzoxazole (1.0 equiv), Iodocyclopropane (1.5 equiv)[5], Palladium(II) acetate (Pd(OAc)₂, 5 mol%), Tricyclohexylphosphine (PCy₃, 10 mol%), Silver carbonate (Ag₂CO₃, 2.0 equiv), Anhydrous Toluene.
Step-by-Step Methodology
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Step 1: Reagent Assembly & Stoichiometry
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Action: In an oven-dried Schlenk flask equipped with a magnetic stir bar, sequentially add Pd(OAc)₂, PCy₃, and Ag₂CO₃.
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Causality: Ag₂CO₃ serves a dual purpose: it acts as a mild base to facilitate the CMD pathway and functions as an iodide scavenger. The precipitation of insoluble AgI drives the catalytic cycle forward during the transmetalation/reductive elimination phases and prevents catalyst poisoning by free iodide ions.
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Step 2: Inert Atmosphere Establishment
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Action: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with Argon. Repeat this cycle three times.
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Causality: The active catalytic species is a Palladium(0) complex, which is highly sensitive to molecular oxygen. Strict anaerobic conditions prevent premature oxidation and irreversible catalyst deactivation.
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Step 3: Reactant Injection and Thermal Activation
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Action: Inject anhydrous toluene, followed by benzoxazole and iodocyclopropane via a gas-tight syringe. Replace the septum with a Teflon-lined screw cap under positive Argon flow. Heat the reaction mixture in an oil bath at 110 °C for 16 hours.
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Causality: Toluene provides the necessary high boiling point to overcome the activation energy barrier required for the cleavage of the inert C(sp²)-H bond on the benzoxazole ring.
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Step 4: In-Process Control (IPC) & Self-Validation
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Action: After 14 hours, withdraw a 50 µL aliquot, dilute with EtOAc, filter through a micro-plug of silica, and analyze via GC-MS or LC-MS.
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Causality: This self-validating step ensures that the starting benzoxazole has been fully consumed before initiating the workup, preventing yield loss and complex downstream purification.
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Step 5: Quenching and Primary Isolation
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Action: Cool the mixture to room temperature. Dilute with ethyl acetate and filter the suspension through a pad of Celite.
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Causality: Celite filtration effectively removes the precipitated silver salts (AgI) and aggregated palladium black, which would otherwise cause severe emulsions during aqueous extraction.
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Step 6: Purification
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Action: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield pure 2-cyclopropylbenzo[d]oxazole.
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Applications in Advanced Therapeutics
The 2-cyclopropylbenzo[d]oxazole motif is not merely a structural curiosity; it is actively deployed in the development of cutting-edge pharmaceuticals.
Oncology: PKMYT1 Inhibitors for Triple-Negative Breast Cancer (TNBC)
In the pursuit of targeted therapies for TNBC, researchers have identified the 2-cyclopropylbenzo[d]oxazole scaffold as a highly potent core for inhibiting Protein Kinase Membrane-Associated Tyrosine/Threonine 1 (PKMYT1)[1].
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Mechanistic Role: Compounds such as XH-30 utilize a 6-amino-2-cyclopropylbenzo[d]oxazole-5-carbonitrile derivative. The cyclopropyl group fits precisely into the hydrophobic pocket of the kinase hinge region.
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Clinical Impact: Inhibition of PKMYT1 induces severe DNA replication stress and upregulates γ H2AX in tumor cells, leading to the accumulation of DNA damage and apoptosis in BRCA1/2 wild-type MDA-MB-231 cells[7].
Hepatology: FXR Agonists for NASH
The scaffold is also a fundamental building block for Lecufexor (ID119031166), a potent, non-steroidal Farnesoid X Receptor (FXR) agonist designed for the treatment of Non-Alcoholic Steatohepatitis (NASH) and liver fibrosis[2].
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Mechanistic Role: Utilizing a 2-cyclopropylbenzo[d]oxazole-7-carboxylate precursor, Lecufexor modulates the gut-liver axis to regulate bile acid homeostasis and lipid metabolism.
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Clinical Impact: Unlike systemic FXR agonists that trigger severe pruritus via MRGPRX4 activation, the specific steric profile provided by the cyclopropylbenzoxazole core helps render Lecufexor intestine-preferential, drastically improving its safety profile[8].
References
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Title: Iodocyclopropane - Wikipedia Source: Wikipedia URL: [Link]
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Title: Discovery of PKMYT1 Inhibitors with a Novel Scaffold for the Treatment of Triple-Negative Breast Cancer Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]
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Title: Lecufexor | New Drug Approvals Source: New Drug Approvals URL: [Link]
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Title: Cu-catalysed transamidation of unactivated aliphatic amides Source: ResearchGate URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. researchgate.net [researchgate.net]
- 4. chemscene.com [chemscene.com]
- 5. Iodocyclopropane (Cyclopropyl Iodide)|CAS 19451-11-7 [benchchem.com]
- 6. Iodocyclopropane - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. newdrugapprovals.org [newdrugapprovals.org]
